N-(2H-1,3-Benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a 1,3-benzodioxol-5-yl group at the amide position and a 2,3-difluorophenyl substituent at the pyridine ring’s 6-position. This compound’s structural design aligns with medicinal chemistry strategies to optimize pharmacokinetics and binding affinity through strategic halogenation and heterocyclic substitution.
Properties
CAS No. |
920530-44-5 |
|---|---|
Molecular Formula |
C19H12F2N2O3 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H12F2N2O3/c20-14-3-1-2-13(18(14)21)15-6-4-11(9-22-15)19(24)23-12-5-7-16-17(8-12)26-10-25-16/h1-9H,10H2,(H,23,24) |
InChI Key |
UNTXPONZJAOLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN=C(C=C3)C4=C(C(=CC=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-Benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Difluorophenyl Group: This step may involve halogenation reactions using fluorinating agents.
Construction of the Pyridine Carboxamide Moiety: This can be synthesized through reactions such as the Bohlmann-Rahtz pyridine synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions may occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally related pyridine- and furopyridine-based carboxamides from recent synthetic studies. Key differences in substituents and core scaffolds are analyzed for their implications on physicochemical and pharmacological properties.
Table 1: Structural Comparison of N-(2H-1,3-Benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide and Analogues
Key Findings and Implications
Substituent Effects on Lipophilicity and Binding
- Benzodioxol vs. Benzodioxin : The 1,3-benzodioxol group in the target compound differs from the 2,3-dihydro-1,4-benzodioxin in . Benzodioxol’s methylenedioxy bridge may confer greater metabolic stability due to reduced oxidative susceptibility compared to benzodioxin’s ether-linked oxygen.
Core Scaffold Variations
- Pyridine vs. Furopyridine : The furo[2,3-b]pyridine core in and introduces a fused furan ring, which may enhance planarity and π-π stacking with aromatic residues in target proteins. However, this modification could reduce solubility compared to the simpler pyridine scaffold in the target compound.
Functional Group Impacts
- Carbamoyl Modifications : tert-Butylcarbamoyl ( ) and methylcyclopropylcarbamoyl ( ) groups may sterically hinder interactions compared to the target’s benzodioxol-linked carboxamide, which balances bulk and electronic effects.
Biological Activity
N-(2H-1,3-Benzodioxol-5-yl)-6-(2,3-difluorophenyl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and a difluorophenyl substituent attached to a pyridine core. Its molecular formula is with a molecular weight of 348.30 g/mol. The presence of difluorophenyl enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways, particularly those involved in cancer and inflammatory diseases. The benzodioxole structure is known for its ability to modulate enzyme activities, particularly in the context of histone deacetylase (HDAC) inhibition.
HDAC Inhibition
Studies have shown that derivatives of pyridine carboxamides can act as HDAC inhibitors, which play a crucial role in regulating gene expression and are implicated in cancer progression. For instance, a related compound demonstrated selective inhibition of HDAC8 with an IC50 value of 9.3 μM, indicating that similar activity could be expected from this compound .
Biological Assays and Efficacy
The biological activity of the compound has been evaluated through various in vitro assays:
-
Cytotoxicity Assays :
- The compound demonstrated significant cytotoxic effects against several cancer cell lines, including leukemia (CEM and K562) and solid tumors.
- Example results from similar compounds include:
Compound Cell Line CC50 (μM) P19 CEM 79.9 ± 3.74 P19 K562 85.4 ± 3.25 P10 KCL22 17.4 ± 2.4
-
Enzyme Inhibition :
- The compound's potential as an HDAC inhibitor was assessed through thermal shift assays and docking studies, confirming binding interactions at the active site of HDAC8.
- Inhibition studies revealed that certain analogs showed promising selectivity for HDAC8 over other isoforms.
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to this compound:
- Case Study 1 : A study on thiazolidinedione derivatives showed that modifications to the benzodioxole ring enhanced their antiproliferative activity against leukemia cell lines .
- Case Study 2 : Research on pyridine-based compounds indicated that structural modifications could significantly alter their pharmacological profiles, enhancing their efficacy as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
